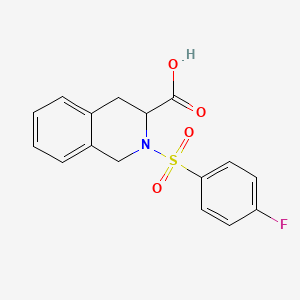

2-(4-Fluorobenzenesulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-Fluorobenzenesulfonyl Chloride is a white to light brown crystalline low melting mass . It is found to be an excellent activating agent for the covalent attachment of biological substances to a variety of solid supports e.g. Sepharose beads . It is also used as a reagent for the studies of proteins by fluorine NMR .

Molecular Structure Analysis

The molecular formula of 4-Fluorobenzenesulfonyl chloride is C6H4ClFO2S . The molecular weight is 194.61 g/mol .Chemical Reactions Analysis

4-Fluorobenzenesulfonyl chloride is an effective agent for covalently attaching biological substances to various solid supports. Its utility is demonstrated in the activation of hydroxyl groups on polymeric carriers like polystyrene microspheres, Sepharose beads, or cellulose rods and hollow fibers.Physical And Chemical Properties Analysis

4-Fluorobenzenesulfonyl chloride is a white to light brown crystalline low melting mass . It has a boiling point of 95-96 °C/2 mmHg (lit.) and a melting point of 29-31 °C (lit.) .Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Transformations

- The reaction of difluorocarbene with N-substituted ketone imines, in the presence of various nitriles or dimethyl maleate, leads to the formation of fluoro-substituted dibenzo[c,f]pyrrolo[1,2-a]azepine and pyrrolo[2,1-a]isoquinoline derivatives. This demonstrates the utility of fluoro-substituted compounds in synthesizing complex heterocyclic structures, which are foundational in pharmaceutical chemistry (Novikov et al., 2005).

- Copper-catalyzed radical-promoted aminocyclization of acrylamides with N-Fluorobenzenesulfonimide (NFSI) is described, showcasing a method to construct isoquinoline-1,3-diones in moderate to good yields. This highlights the role of fluorinated sulfonyl compounds in facilitating novel bond-forming reactions through radical intermediates (Xiao-Feng Xia et al., 2016).

Anticancer Research

- The synthesis of substituted 1,2,3,4-tetrahydroisoquinolines as potential anticancer agents illustrates the therapeutic potential of tetrahydroisoquinoline derivatives. These compounds were evaluated for their in vitro anticancer activity on various breast cancer cell lines, indicating the relevance of such structures in developing new chemotherapeutics (Redda et al., 2010).

Enzyme Inhibition for Cancer Therapy

- The development of 3-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)benzoic acids as highly potent and selective inhibitors of the type 5 17-β-hydroxysteroid dehydrogenase AKR1C3 highlights the pharmaceutical application of isoquinoline sulfonamides in targeting enzymes relevant to cancer progression (Jamieson et al., 2012).

Antibacterial Agents

- Synthesis of newer quinolone derivatives for antimycobacterial evaluation suggests that fluoro-substituted compounds, including those with isoquinoline moieties, are promising leads for developing treatments against Mycobacterium tuberculosis and drug-resistant strains (Senthilkumar et al., 2008).

Safety and Hazards

Eigenschaften

IUPAC Name |

2-(4-fluorophenyl)sulfonyl-3,4-dihydro-1H-isoquinoline-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14FNO4S/c17-13-5-7-14(8-6-13)23(21,22)18-10-12-4-2-1-3-11(12)9-15(18)16(19)20/h1-8,15H,9-10H2,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCXJUPGLJRGMGW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N(CC2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)F)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14FNO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Fluorobenzenesulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-chlorobenzyl)-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2895546.png)

![1,5-Diethyl-3,7-diazabicyclo[3.3.1]nonan-9-one](/img/structure/B2895547.png)

![2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]-N-propylacetamide](/img/structure/B2895550.png)

![Tert-butyl 1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazine-1-carboxylate](/img/structure/B2895552.png)

![6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-{[1-(1,2,5-thiadiazol-3-yl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2895553.png)

![7-[2-(1H-benzimidazol-2-ylsulfanyl)ethyl]-3-methyl-8-morpholin-4-ylpurine-2,6-dione](/img/structure/B2895554.png)

![2-Fluoro-N-[(1-thiophen-3-ylcyclopropyl)methyl]benzenesulfonamide](/img/structure/B2895559.png)

![1-[benzyl(methyl)carbamoyl]-3-methyl-1H-imidazol-3-ium iodide](/img/structure/B2895562.png)

![1,3-dimethyl-N-[(oxan-4-yl)(thiophen-2-yl)methyl]-1H-pyrazole-5-carboxamide](/img/structure/B2895563.png)

![N-{2-[1-(furan-2-carbonyl)-5-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2895568.png)